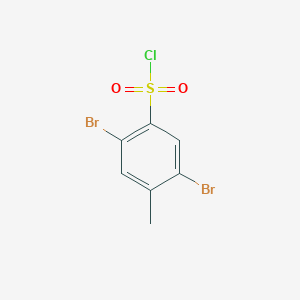

2,5-Dibromo-4-methylbenzene-1-sulfonyl chloride

Description

2,5-Dibromo-4-methylbenzene-1-sulfonyl chloride (C₇H₅Br₂ClO₂S) is a halogenated aromatic sulfonyl chloride characterized by a benzene ring substituted with two bromine atoms at positions 2 and 5, a methyl group at position 4, and a sulfonyl chloride (-SO₂Cl) group at position 1. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly for introducing sulfonyl groups into target molecules or as a precursor for sulfonamide derivatives. Its molecular weight is approximately 348.57 g/mol, and its reactivity is influenced by the electron-withdrawing effects of the bromine atoms and sulfonyl chloride group, as well as steric hindrance from the methyl substituent .

Properties

IUPAC Name |

2,5-dibromo-4-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2ClO2S/c1-4-2-6(9)7(3-5(4)8)13(10,11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPAWOFBDWQWEEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)S(=O)(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-4-methylbenzene-1-sulfonyl chloride typically involves the bromination of 4-methylbenzenesulfonyl chloride. The reaction is carried out using bromine in the presence of a catalyst, such as iron or aluminum chloride, under controlled conditions to ensure selective bromination at the 2 and 5 positions of the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reaction mixture is typically subjected to purification steps, such as recrystallization or distillation, to isolate the desired product .

Types of Reactions:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the bromine atoms can be replaced by other electrophiles, such as nitro or alkyl groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., pyridine) are commonly used.

Electrophilic Aromatic Substitution: Reagents such as nitric acid or alkyl halides in the presence of a catalyst (e.g., aluminum chloride) are used.

Major Products:

Sulfonamide Derivatives: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Substituted Benzene Derivatives: Formed from electrophilic aromatic substitution reactions.

Scientific Research Applications

Organic Synthesis

2,5-Dibromo-4-methylbenzene-1-sulfonyl chloride is primarily used as a reagent in organic synthesis. It facilitates the formation of more complex organic molecules through various chemical reactions:

- Substitution Reactions : The sulfonyl chloride group can react with nucleophiles to form sulfonamides or other derivatives.

- Coupling Reactions : It can be coupled with other aromatic compounds to create diverse chemical entities useful in medicinal chemistry.

Medicinal Chemistry

Research has indicated that compounds derived from 2,5-dibromo-4-methylbenzene-1-sulfonyl chloride exhibit biological activity:

- Enzyme Inhibition : Studies have shown that derivatives can inhibit specific enzymes involved in disease pathways, making them potential candidates for drug development.

- Anticancer Activity : Some derivatives have demonstrated effectiveness in inhibiting tumor growth by targeting receptor tyrosine kinases and other cancer-related proteins.

Material Science

In material science, this compound has applications in developing advanced materials due to its reactive sulfonyl chloride group, which can modify polymer properties or enhance adhesion in composite materials.

Case Study 1: Synthesis of Anticancer Agents

A study focused on synthesizing new anticancer agents derived from 2,5-dibromo-4-methylbenzene-1-sulfonyl chloride demonstrated its effectiveness as a precursor for compounds that inhibit cancer cell proliferation. The synthesized compounds were tested against various cancer cell lines, showing significant cytotoxicity.

Case Study 2: Development of Enzyme Inhibitors

Another research project explored the use of this compound in developing selective inhibitors for carboxylesterases. The study highlighted how modifications to the sulfonyl group could enhance selectivity and potency against specific enzyme targets.

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Used in substitution and coupling reactions |

| Medicinal Chemistry | Potential drug candidates for enzyme inhibition | Effective against receptor tyrosine kinases |

| Material Science | Modification of polymers and composites | Enhances adhesion and material properties |

| Anticancer Research | Synthesis of new anticancer agents | Significant cytotoxicity observed |

| Enzyme Inhibition | Development of selective enzyme inhibitors | Improved selectivity through structural modifications |

Mechanism of Action

The mechanism of action of 2,5-Dibromo-4-methylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in synthetic chemistry to introduce sulfonyl groups into target molecules .

Comparison with Similar Compounds

Key Observations :

- Molecular Weight : The bromine atoms and aromatic backbone of 2,5-dibromo-4-methylbenzene-1-sulfonyl chloride contribute to its significantly higher molecular weight compared to simpler sulfonyl chlorides like methanesulfonyl chloride.

- Melting Point : Data for the target compound is unavailable, but brominated analogs (e.g., 4-methylsulfonylbenzyl bromide) exhibit solid-state stability with defined melting points, suggesting similar behavior for the target .

- Solubility : Unlike methanesulfonyl chloride, which hydrolyzes readily in water, the target compound’s aromatic structure and halogenation likely enhance stability in polar aprotic solvents.

Reactivity and Functional Utility

Electrophilic Reactivity

The sulfonyl chloride group (-SO₂Cl) in the target compound is highly electrophilic, enabling nucleophilic substitutions (e.g., with amines to form sulfonamides). The bromine atoms further activate the aromatic ring toward electrophilic aromatic substitution, though the electron-withdrawing -SO₂Cl group directs incoming electrophiles to specific positions .

Comparison with 4-Methylsulfonylbenzyl Bromide

While both compounds contain bromine and sulfonyl groups, 4-methylsulfonylbenzyl bromide features a benzyl bromide moiety, making it more reactive in alkylation reactions. In contrast, the target compound’s sulfonyl chloride group favors nucleophilic displacement, offering divergent synthetic pathways .

Comparison with Methanesulfonyl Chloride

Methanesulfonyl chloride (CH₃SO₂Cl) lacks aromatic stabilization and halogen substituents, rendering it more reactive but less thermally stable. The target compound’s bromine atoms provide additional sites for functionalization (e.g., Suzuki coupling), expanding its utility in pharmaceutical derivatization.

Research Findings and Limitations

- Synthetic Challenges : Steric hindrance from the methyl group at position 4 may slow reaction kinetics in bulky nucleophile systems.

- Stability : The compound is moisture-sensitive but less prone to hydrolysis than aliphatic sulfonyl chlorides due to aromatic electron delocalization.

- Data Gaps: Limited peer-reviewed studies specifically address this compound; properties are inferred from structural analogs .

Biological Activity

2,5-Dibromo-4-methylbenzene-1-sulfonyl chloride is a sulfonamide derivative that has garnered attention for its potential biological activities. It is characterized by the presence of bromine atoms and a sulfonyl chloride functional group, which may contribute to its reactivity and interaction with biological targets. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and related case studies.

Chemical Structure and Properties

The chemical structure of 2,5-Dibromo-4-methylbenzene-1-sulfonyl chloride can be represented as follows:

This compound features:

- Two bromine atoms at the 2 and 5 positions.

- A methyl group at the 4 position.

- A sulfonyl chloride group which is crucial for its reactivity.

The biological activity of 2,5-Dibromo-4-methylbenzene-1-sulfonyl chloride is largely attributed to its ability to interact with various biological macromolecules. The sulfonyl chloride group can undergo nucleophilic substitution reactions, making it a potential electrophile in biochemical pathways. The bromine atoms may also facilitate interactions with enzymes or receptors through halogen bonding.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds with active site residues.

- Antimicrobial Activity : Its derivatives have shown potential as antimicrobial agents due to their ability to disrupt bacterial cell wall synthesis or function.

- Anticancer Properties : Some studies suggest that similar sulfonamide compounds exhibit cytotoxic effects on cancer cell lines.

Biological Activity Overview

The biological activities associated with 2,5-Dibromo-4-methylbenzene-1-sulfonyl chloride include:

| Activity Type | Description |

|---|---|

| Antimicrobial | Inhibits growth of various bacterial strains; effective against gram-positive and gram-negative bacteria. |

| Anticancer | Induces apoptosis in certain cancer cell lines; potential for use in chemotherapy. |

| Anti-inflammatory | Reduces inflammation markers in vitro; potential applications in inflammatory diseases. |

Case Studies and Research Findings

Recent studies have evaluated the biological activity of related compounds and derivatives:

- Antimicrobial Studies :

- Anticancer Activity :

- Anti-inflammatory Effects :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.